imidazo[2,1-f][1,2,4]triazine
Overview
Description
Imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-f][1,2,4]triazine typically involves the cyclization of precursor molecules containing both imidazole and triazine moieties. One common method involves the condensation of monocyclic 1,2,4-triazine with bromo aldehyde, followed by cyclization to form the protected C-nucleoside. The methylsulfanyl group is then removed by replacement with hydrazine and oxidation .
Another approach involves the cyclization of 1,2,4-triazine with chloroacetaldehyde or its dimethyl acetal to yield bis(methylsulfanyl)this compound, which can be further converted into the parent heterocycle and its derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrazine.
Substitution: Nucleophilic substitution reactions are common, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrazine, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the this compound scaffold .
Scientific Research Applications
Imidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antifungal, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an inhibitor of adenosine deaminase, it binds to the active site of the enzyme, preventing the deamination of adenosine. This inhibition can modulate various biological pathways, including those involved in immune response and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Another fused heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[2,1-b][1,3]thiazine: Contains a sulfur atom in the ring system, leading to different chemical properties and biological activities.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: A benzo-fused derivative with enhanced antifungal activity.
Uniqueness
Imidazo[2,1-f][1,2,4]triazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.
Properties
IUPAC Name |
imidazo[2,1-f][1,2,4]triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-5(7-1)3-6-4-8-9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICAUGXUKBYQLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104744-29-8 | |
Record name | imidazo[2,1-f][1,2,4]triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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